N-(2-Phenoxypyridin-3-yl)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
180677-33-2 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(2-phenoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C11H10N2O2/c14-13-10-7-4-8-12-11(10)15-9-5-2-1-3-6-9/h1-8,13-14H |
InChI Key |
GSHCJRAIQYSPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)NO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for N 2 Phenoxypyridin 3 Yl Hydroxylamine
Retrosynthetic Analysis of N-(2-Phenoxypyridin-3-yl)hydroxylamine
A retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to plausible synthetic routes. The first disconnection is at the C-N bond of the hydroxylamine (B1172632), and the second is at the C-O ether linkage.
Route A: Late-Stage N-Hydroxylation. This strategy involves disconnecting the N-hydroxylamine bond first. The synthetic precursor would be a 2-phenoxypyridin-3-amine. This intermediate could then be transformed into the target hydroxylamine. This route prioritizes the early formation of the stable phenoxy-pyridine core. The key challenge lies in the selective conversion of the 3-amino group to a hydroxylamino group in the final steps.
Route B: Early-Stage Nitrogen Functionalization. This alternative approach involves disconnecting the C-O ether bond first. The precursor would be a 3-hydroxylamino-2-halopyridine (or a protected version thereof). The final key step would be the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction with phenol (B47542) or a phenoxide salt. A variation of this route involves starting with a 3-nitro-2-halopyridine, where the nitro group serves as a precursor to the hydroxylamine and as an activating group for the SNAr reaction.
These two distinct retrosynthetic pathways guide the strategic development of synthetic routes, each presenting unique advantages and challenges related to precursor availability, reaction selectivity, and functional group compatibility.
Direct and Indirect Approaches to N-Hydroxylation of Pyridine (B92270) Systems
The introduction of the hydroxylamine functionality onto the pyridine ring is a critical aspect of the synthesis. This can be achieved either by direct coupling of a hydroxylamine derivative to the pyridine core or by the transformation of a pre-existing nitrogen-containing functional group.
Modern cross-coupling reactions offer a powerful method for forming C-N bonds. Both palladium- and copper-catalyzed systems have been developed for the N-arylation of amines, and these can be adapted for hydroxylamines.
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction could be applied to couple a protected hydroxylamine (e.g., N-Boc-hydroxylamine) with a 2-halo-3-substituted pyridine. The choice of phosphine ligand is crucial for catalytic efficiency. strath.ac.ukresearchgate.net
Ullmann-type couplings , which are copper-catalyzed, are also effective for the N-arylation of hydroxylamines with aryl iodides. nih.govorganic-chemistry.org These reactions typically employ a copper(I) source, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate. organic-chemistry.org This approach offers an alternative to palladium catalysis and can be effective for heteroaromatic substrates. rsc.orgmdpi.com
| Catalyst System | Typical Components | Key Features |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd catalyst (e.g., Pd(dba)₂), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Wide substrate scope, high functional group tolerance, multiple generations of catalysts available. wikipedia.orgatlanchimpharma.com |
| Copper-Catalyzed (Ullmann-type) | Cu(I) source (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., Cs₂CO₃) | Economical catalyst, effective for aryl iodides and activated bromides, complementary to Pd-catalysis. nih.govorganic-chemistry.org |
This table provides an interactive overview of common catalyst systems for metal-catalyzed N-arylation.
This strategy relies on using a hydroxylamine derivative, often with O- or N-protection, as a nucleophile that couples with an electrophilic pyridine ring. This is the forward reaction corresponding to the metal-catalyzed cross-couplings discussed previously. The hydroxylamine can be pre-formed and then attached to the pyridine scaffold, which is typically activated with a leaving group at the 2-position (e.g., 2-chloropyridine or 2-bromopyridine). The use of protected hydroxylamines is common to prevent side reactions and control reactivity. rowan.edu
An indirect yet highly effective method for synthesizing aryl hydroxylamines is the partial reduction of corresponding nitro compounds. researchgate.net For the synthesis of this compound, this would involve the reduction of a 2-phenoxy-3-nitropyridine intermediate.
The primary challenge in this transformation is achieving selective reduction to the hydroxylamine stage without further reduction to the amine. Various reagents and conditions have been developed to accomplish this. Catalytic hydrogenation can be used, but it often leads to the amine unless carefully controlled. Chemical reductants are frequently more selective. A convenient method for preparing 3-hydroxylaminopyridines involves the reduction of the corresponding 3-nitropyridines using zinc dust in the presence of ammonium chloride. researchgate.net
| Reducing Agent/System | Typical Substrate | Outcome | Reference |
| Zn / NH₄Cl | Aromatic Nitro Compounds | Aryl Hydroxylamine | researchgate.net |
| Hydrazine / Raney Nickel | Aromatic Nitro Compounds | Aryl Hydroxylamine | researchgate.net |
| Catalytic Hydrogenation (controlled) | Aromatic Nitro Compounds | Can yield Hydroxylamine, risk of over-reduction to Amine | General |
| SnCl₂ / HCl | Aromatic Nitro Compounds | Primarily yields Amine, can be stopped at Hydroxylamine | General |
This interactive table summarizes common reagents used for the selective reduction of nitroarenes to N-arylhydroxylamines.
The reduction of oximes is another pathway to hydroxylamines, though it is more commonly used for N,O-disubstituted derivatives.
Formation of the Phenoxy-Pyridine Ether Linkage
The creation of the diaryl ether bond between the phenol and pyridine moieties is the second key transformation in the synthesis of the target molecule.
Nucleophilic aromatic substitution (SNAr) is a primary and well-established method for forming aryl ether bonds, particularly on electron-deficient aromatic systems like pyridine. nih.gov The reaction involves the attack of a nucleophile (in this case, a phenoxide) on the pyridine ring, displacing a leaving group.
For this reaction to be efficient, two conditions are generally required:
A good leaving group, typically a halide (F, Cl, Br, I), must be present on the pyridine ring.
The pyridine ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.
In the context of synthesizing this compound, a common strategy would involve the reaction of a 2-halo-3-nitropyridine with phenol in the presence of a base (to generate the phenoxide nucleophile). The nitro group at the 3-position strongly activates the 2-position towards nucleophilic attack. nih.gov The reaction is typically conducted in polar aprotic solvents such as DMSO or DMF at elevated temperatures. Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se
The reactivity of the halopyridine depends on the nature of the halogen. While fluoride is the most activating due to its high electronegativity, chloride and bromide are also commonly used and effective leaving groups. acs.org
| Leaving Group (at C-2) | Relative Reactivity in SNAr | Notes |
| Fluorine (F) | Highest | The C-F bond is strong, but fluorine's high electronegativity strongly activates the ring for nucleophilic attack. acs.org |
| Chlorine (Cl) | Intermediate | Commonly used due to the availability and lower cost of chloropyridines. nih.gov |
| Bromine (Br) | Intermediate | Good leaving group, often used in cross-coupling reactions as well. |
| Iodine (I) | Lowest (for SNAr) | While iodide is the best leaving group in terms of bond strength, its lower electronegativity makes it less activating for the addition step of SNAr. sci-hub.se |
This interactive table outlines the relative reactivity of 2-halopyridines in SNAr reactions.
Ullmann-type Condensation Reactions
The formation of the core 2-phenoxypyridine structure is classically achieved via an Ullmann-type condensation reaction. This copper-catalyzed method is a robust and well-documented strategy for the formation of diaryl ethers (C-O coupling). organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, the Ullmann condensation is typically employed as an initial key step to couple a pyridine and a phenol precursor.
The reaction involves the coupling of an activated aryl halide, such as 2-chloropyridine or 2-bromopyridine, with phenol in the presence of a copper catalyst and a base. wikipedia.org Traditional Ullmann conditions often require high temperatures (frequently >180 °C), stoichiometric amounts of copper powder or copper(I) salts, and high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene. wikipedia.org
A representative reaction is shown below: 2-Bromopyridine + Phenol --(Cu Catalyst, Base, High T)--> 2-Phenoxypyridine
Modern iterations of the Ullmann C-O coupling have introduced the use of ligands to stabilize the copper catalyst, leading to milder reaction conditions and improved yields. nih.gov Ligands such as 1,10-phenanthroline or various amino acids can facilitate the catalytic cycle, sometimes allowing the reaction to proceed at lower temperatures (100-140 °C). The choice of base is also critical, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly employed to deprotonate the phenol, forming the active phenoxide nucleophile.
| Parameter | Traditional Conditions | Modern Conditions |
| Catalyst | Stoichiometric Cu powder, CuI, Cu₂O | Catalytic CuI, Cu(OAc)₂ |
| Ligand | None | 1,10-Phenanthroline, L-proline, etc. |
| Base | K₂CO₃, KOtBu | Cs₂CO₃, K₃PO₄ |
| Solvent | Nitrobenzene, Pyridine, DMF | DMF, DMSO, Toluene |
| Temperature | 180-220 °C | 100-140 °C |
While the Ullmann condensation can also be used for C-N bond formation (a process known as the Goldberg reaction), its application for the direct coupling of a hydroxylamine moiety is less common due to the potential for side reactions and the harsh conditions typically required. wikipedia.org Therefore, its primary role in this synthesis is the reliable construction of the diaryl ether bond.
Modular Synthesis and Fragment Coupling Strategies
Strategy 1: Late-Stage Hydroxylamine Formation
This approach involves the initial synthesis of the stable 2-phenoxypyridine core, followed by functionalization at the 3-position.
Ether Formation: Synthesis of 2-phenoxypyridine via an Ullmann C-O coupling between a 2-halopyridine and phenol, as described previously.
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. This is typically achieved using nitrating agents like dinitrogen pentoxide. ntnu.no The phenoxy group at the 2-position helps direct the nitration.
Selective Reduction: The crucial step is the partial reduction of the 3-nitro-2-phenoxypyridine intermediate to the corresponding hydroxylamine. Complete reduction would lead to the undesired amine. This selective transformation can be achieved using specific reducing agents, such as zinc dust in an aqueous ammonium chloride solution or catalytic hydrogenation with modified catalysts (e.g., Pt/C) under carefully controlled conditions. mdpi.comthieme-connect.de
Strategy 2: Late-Stage C-N Bond Formation (Buchwald-Hartwig Amination)
A more contemporary and often higher-yielding approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond in the final stages. This method, the Buchwald-Hartwig amination, is a powerful alternative to the Ullmann C-N coupling, operating under much milder conditions. wikipedia.orgorganic-chemistry.org
Intermediate Synthesis: The key intermediate, 3-bromo-2-phenoxypyridine or 3-iodo-2-phenoxypyridine, is first synthesized. This can be accomplished by performing the Ullmann ether synthesis on a 2,3-dihalopyridine, selectively coupling with one equivalent of phenol.
Hydroxylamine Coupling: The 3-halo-2-phenoxypyridine intermediate is then coupled with an O-protected hydroxylamine, such as O-(4-methoxybenzyl)hydroxylamine, using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base. nih.gov The use of a protected hydroxylamine prevents side reactions.
Deprotection: The final step involves the removal of the protecting group (e.g., the 4-methoxybenzyl group via acid treatment) to yield the target this compound. nih.gov
| Feature | Strategy 1: Late-Stage Reduction | Strategy 2: Buchwald-Hartwig Amination |
|---|---|---|
| Key Bond Formation | Selective reduction of a nitro group | Pd-catalyzed C-N cross-coupling |
| Advantages | Utilizes classical, well-understood reactions. Avoids costly Pd catalysts and ligands. | Generally higher yielding and cleaner. Milder reaction conditions. High functional group tolerance. wikipedia.org |
| Disadvantages | Selective reduction can be low-yielding and difficult to control, often producing the amine byproduct. google.com Nitration can sometimes lead to regioisomers. | Requires a multi-step synthesis of the 3-halo-2-phenoxypyridine intermediate. Use of expensive palladium catalysts and ligands. acsgcipr.org Need for protection/deprotection steps. |
Optimization of Reaction Conditions and Isolation Techniques
Optimizing the reaction conditions is paramount for achieving high yield and purity, particularly for the key bond-forming steps. Taking the Buchwald-Hartwig amination (from Strategy 2) as an example, several parameters must be systematically varied to identify the optimal protocol.
Key Parameters for Optimization:
Palladium Precursor: Various Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
Ligand: The choice of phosphine ligand is often the most critical factor. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are known to be highly effective in promoting the catalytic cycle. youtube.com
Base: A strong, non-nucleophilic base is required to deprotonate the hydroxylamine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Temperature: Reactions are often run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | BINAP (5) | Cs₂CO₃ | Toluene | 110 | 25 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Dioxane | 100 | 85 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 65 |
Isolation and Purification:
Following the reaction, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Purification of the crude product is most commonly achieved by flash column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. For larger scales or when the product is a stable solid, recrystallization from a suitable solvent system can be an effective and more scalable purification method.
Scalable Synthesis and Process Development
Transitioning a synthetic route from laboratory scale to pilot plant or industrial production introduces a new set of challenges that prioritize safety, cost, efficiency, and robustness.
Key Considerations for Scale-Up:
Process Safety: Classical Ullmann reactions often run at very high temperatures, which can pose safety risks at scale. The milder conditions of the Buchwald-Hartwig amination are a distinct advantage. However, the use of strong bases like NaOtBu, which can be pyrophoric, requires specialized handling procedures.
Impurity Profile and Purification: At scale, purification by chromatography is highly undesirable due to cost and solvent waste. The ideal process yields a product that can be purified by simple crystallization. This requires careful control of the reaction to minimize byproduct formation.
Metal Removal: A critical challenge in syntheses using palladium or copper catalysts is the removal of residual metal from the final product, especially if it is intended for pharmaceutical use. This often requires additional purification steps, such as treatment with metal scavengers or specialized filtration.
| Challenge | Potential Mitigation Strategy |
|---|---|
| High cost of palladium catalyst and ligands | Screen for lower-cost ligands; investigate catalyst recycling protocols; explore alternative copper-catalyzed C-N coupling with modern ligands. nih.gov |
| Harsh conditions of classical Ullmann reaction | Develop a ligand-assisted Ullmann protocol to lower reaction temperature; implement robust engineering controls for high-temperature operations. |
| Poor selectivity in nitro-group reduction | Screen various catalytic hydrogenation conditions (catalyst, solvent, pressure, additives); explore alternative transfer hydrogenation methods. |
| Purification by chromatography | Develop a robust crystallization procedure for the final product or a key intermediate; perform a "telescoping" process where intermediates are not isolated. |
| Residual metal contamination | Incorporate a metal scavenger resin treatment step post-reaction; develop an extractive workup designed to remove metal salts. |
Advanced Spectroscopic and Structural Elucidation of N 2 Phenoxypyridin 3 Yl Hydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-Resolution 1D NMR (1H, 13C) for Core Structure Confirmation
No published ¹H or ¹³C NMR data for N-(2-Phenoxypyridin-3-yl)hydroxylamine could be located. This information is essential for the initial confirmation of the compound's core chemical structure.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Specific 2D NMR experimental data (COSY, HSQC, HMBC, NOESY) for this compound are not available in the public domain. These techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms within the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS)
There is no high-resolution mass spectrometry (HRMS) data available for this compound. Such data would be necessary to confirm the molecular formula and to analyze its fragmentation patterns under mass spectrometric conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Specific infrared (IR) and Raman spectra for this compound have not been reported. These spectroscopic methods are vital for identifying the presence of key functional groups and for assigning their characteristic vibrational modes.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state and for analyzing intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
No UV-Vis absorption or fluorescence emission spectra for this compound are available in the literature. This data would be required to investigate the electronic transitions and photophysical properties of the molecule.
Chemical Reactivity and Mechanistic Investigations of N 2 Phenoxypyridin 3 Yl Hydroxylamine
Reactivity Profiles of the Hydroxylamine (B1172632) Moiety
The hydroxylamine group (-NHOH) is a versatile functional group known for its dual nucleophilic and electrophilic nature, as well as its susceptibility to oxidation and reduction.
The nitrogen atom in N-(2-Phenoxypyridin-3-yl)hydroxylamine exists in an intermediate oxidation state (-1) between the corresponding amine (-3) and nitroso compound (+1). This positions it to readily undergo both oxidation and reduction reactions.
Oxidation: Arylhydroxylamines can be oxidized to several products depending on the oxidant and reaction conditions. Mild oxidation, for instance with reagents like lead tetraacetate, typically yields the corresponding nitroso derivative (N-(2-Phenoxypyridin-3-yl)nitrosoamine). acs.org More vigorous oxidation can lead to the formation of the nitro compound. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a common transformation, often achieved with reagents like manganese dioxide or sodium hypochlorite. chimia.chresearchgate.net In some biological or radical-initiated systems, hydroxylamines can be oxidized to nitric oxide (NO). nih.gov
Reduction: The N-O bond of the hydroxylamine is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using Pd/C) or treatment with reducing agents like zinc dust in aqueous systems can reduce the hydroxylamine to the corresponding amine, 2-phenoxy-3-aminopyridine. nih.govmdpi.comrsc.org The selective reduction of nitroarenes often proceeds through an N-arylhydroxylamine intermediate, which can be isolated or further reduced to the amine, highlighting this reactivity pathway. nih.govorganic-chemistry.orgsemanticscholar.org
| Reaction Type | Typical Reagent(s) | Predicted Product |
|---|---|---|
| Mild Oxidation | Lead Tetraacetate (Pb(OAc)₄), MnO₂ | N-(2-Phenoxypyridin-3-yl)nitrosoamine |
| Strong Oxidation | KMnO₄, H₂O₂ | 3-Nitro-2-phenoxypyridine |
| Reduction | H₂/Pd-C, Zn/H₂O | 2-Phenoxy-3-aminopyridine |
The hydroxylamine moiety is inherently amphiphilic. The lone pairs of electrons on both the nitrogen and oxygen atoms allow them to act as nucleophiles. Conversely, modification of the hydroxyl group can render the nitrogen atom electrophilic.
Nucleophilic Reactivity: Both heteroatoms can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to N- and/or O-substituted products. The relative reactivity of the nitrogen versus the oxygen atom is influenced by factors like steric hindrance and the nature of the electrophile. Amines are generally considered more nucleophilic than alcohols, suggesting the nitrogen atom may be the primary site of attack in many cases. masterorganicchemistry.com Hydroxylamine derivatives have been shown to act as effective nucleophiles in ring-opening reactions of imides to form hydroxamic acids. mdpi.com
Electrophilic Reactivity: A key aspect of modern hydroxylamine chemistry is its use in "umpolung" or reverse-polarity reactions. By attaching a good leaving group to the oxygen atom (e.g., an acetate, sulfonate, or pivaloate group), the nitrogen atom becomes electrophilic. mdpi.com These O-acylated hydroxylamines are potent electrophilic aminating agents, capable of reacting with a wide range of carbon nucleophiles, including organometallic reagents (Grignard, organozinc), enolates, and electron-rich arenes, often catalyzed by transition metals like copper. wiley-vch.denih.govrsc.orgacs.org This allows for the direct formation of C-N bonds where the nitrogen source acts as the electrophile.
Hydroxylamines readily undergo condensation reactions, most notably with carbonyl compounds. The reaction of this compound with an aldehyde or ketone would be expected to form the corresponding nitrone. This reaction is a cornerstone of hydroxylamine chemistry and is widely used in synthesis. chimia.ch
Furthermore, hydroxylamines can participate in decarboxylative condensation with α-ketoacids to form amide bonds under mild, catalyst-free conditions. nih.gov They have also been shown to condense with heterocyclic carbonyl compounds like isatins. imist.ma These reactions showcase the utility of the hydroxylamine group in forming new carbon-nitrogen bonds through condensation pathways.
Transformations of the Pyridine (B92270) Ring System
The reactivity of the pyridine core in this compound is significantly modulated by the electronic properties of the attached phenoxy and hydroxylamine substituents.
Electrophilic Aromatic Substitution (EAS): An unsubstituted pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, and when it does react, it typically directs incoming electrophiles to the meta-position (C-3, C-5). rsc.orgyoutube.com However, the substituents on the title compound dramatically alter this reactivity.
-NHOH group (at C-3): The hydroxylamine group is a powerful electron-donating group (EDG) through resonance, analogous to -NH₂ and -OH groups. quora.com It is a strong activating group and an ortho, para-director. It will therefore strongly activate the C-2, C-4, and C-6 positions.
-OPh group (at C-2): The phenoxy group is also an electron-donating, activating group and an ortho, para-director, directing to the C-3 and C-5 positions. pressbooks.publibretexts.org
The combined influence of these two activating groups transforms the electron-poor pyridine into an electron-rich system highly susceptible to EAS. The directing effects are additive:
C-4 and C-6: These positions are activated by the potent -NHOH director.
C-5: This position is activated by the -OPh director.
Given that the amino-like -NHOH group is a significantly stronger activator than the ether-like -OPh group, electrophilic attack is most likely to occur at the positions para (C-6) and ortho (C-4) to the hydroxylamine group. quora.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to yield primarily the 4- and 6-substituted products.
| Position | Influence of -NHOH (at C3) | Influence of -OPh (at C2) | Overall Predicted Reactivity |
|---|---|---|---|
| C-4 | Ortho (Strongly Activated) | Meta | Major Product |
| C-5 | Meta | Para (Activated) | Minor Product |
| C-6 | Para (Strongly Activated) | Meta | Major Product |
Nucleophilic Aromatic Substitution (SNAr): Unsubstituted pyridines are activated toward nucleophilic attack at the ortho (C-2, C-6) and para (C-4) positions, as the electronegative ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.compearson.com For an SNAr reaction to occur, a good leaving group (e.g., a halide) must be present at one of these activated positions.
The title compound itself lacks a suitable leaving group for SNAr. However, if a derivative, such as 4-chloro- or 6-chloro-N-(2-phenoxypyridin-3-yl)hydroxylamine, were used, the reaction would likely be slow. The presence of two strong electron-donating groups (-NHOH and -OPh) would destabilize the negatively charged intermediate required for the SNAr mechanism, thereby deactivating the ring toward this type of substitution compared to a simple halopyridine. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, but they typically require an aryl halide or triflate as a coupling partner. wikipedia.orgmdpi.com While this compound cannot directly participate in these reactions, its halogenated derivatives would be valuable substrates. Research on aminopyridines and phenoxypyridines has shown their utility in such transformations. researchgate.netrsc.orgmdpi.com
For a hypothetical halo-derivative (where X = Cl, Br, I at positions 4, 5, or 6), a variety of palladium-, copper-, or rhodium-catalyzed reactions could be envisaged:
Suzuki Coupling: Reaction with a boronic acid (RB(OH)₂) to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to introduce a new nitrogen substituent.
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an alkynylated pyridine. mdpi.com
Heck Coupling: Reaction with an alkene to form a vinylated pyridine.
The pyridyl nitrogen can also act as a directing group in C-H activation reactions, potentially enabling functionalization at the C-4 position even without a pre-installed leaving group, although the steric bulk of the phenoxy group might influence this. researchgate.netrsc.org
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ | Pyridine-Aryl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand | Pyridine-NR₂ |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Pyridine-C≡C-R |
| Heck | Alkene | Pd(OAc)₂ | Pyridine-Vinyl |
Reactivity of the Phenoxy Substituent
The phenoxy group, an ether linkage to a phenyl ring, presents two primary sites for chemical transformation: the aromatic ring itself and the carbon-oxygen ether bond.
Aromatic Functionalization of the Phenoxy Ring
The phenoxy ring is an activated aromatic system, susceptible to electrophilic aromatic substitution. The oxygen atom, through its lone pairs, can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. However, the extent of this activation and the regioselectivity of such reactions for this compound have not been experimentally determined. Hypothetically, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed to introduce functional groups onto the phenoxy ring. The specific conditions required and the resulting isomeric distribution of products remain a subject for future investigation.
Cleavage and Rearrangement Reactions Involving the Phenoxy Ether Linkage
The ether linkage in the phenoxy substituent is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or through certain catalytic processes. Such cleavage would result in the formation of a phenol (B47542) and a derivative of 3-hydroxy-2-aminopyridine. Furthermore, rearrangement reactions, like the Smiles rearrangement, could potentially occur under specific basic conditions, particularly if the phenoxy ring were substituted with strong electron-withdrawing groups. However, no studies have been reported to confirm the occurrence or mechanism of such cleavage or rearrangement reactions for this compound.
Intramolecular Reaction Pathways and Cyclization Studies
The juxtaposition of the hydroxylamine and phenoxy groups on the pyridine scaffold suggests the potential for various intramolecular reactions, leading to the formation of novel heterocyclic systems. For instance, under appropriate conditions, the hydroxylamine moiety could potentially act as a nucleophile, attacking the pyridine or phenoxy ring to form fused ring systems. The specific pathways and the structures of the resulting cyclized products are, at present, purely speculative due to a lack of empirical data.
Kinetic and Thermodynamic Aspects of Key Transformations
A thorough understanding of the chemical reactivity of this compound would necessitate kinetic and thermodynamic studies of its potential transformations. Such investigations would provide crucial data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. This information is fundamental for optimizing reaction conditions and for elucidating reaction mechanisms. To date, no such kinetic or thermodynamic data for reactions involving this compound has been published.
Detailed Mechanistic Elucidation through Isotopic Labeling and Trapping Experiments
To definitively establish the mechanisms of any potential reactions of this compound, advanced experimental techniques would be required. Isotopic labeling studies, for instance, could be employed to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for bond-forming and bond-breaking steps. Trapping experiments could be designed to capture and identify transient intermediates, offering insights into the reaction pathway. The application of these powerful mechanistic tools to the study of this compound awaits future research initiatives.
Theoretical and Computational Chemistry of N 2 Phenoxypyridin 3 Yl Hydroxylamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties and bonding characteristics of N-(2-Phenoxypyridin-3-yl)hydroxylamine. These methods provide a detailed picture of electron distribution, orbital interactions, and molecular stability.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles
Energy profile calculations using DFT can map the energy changes associated with bond rotations, allowing for the identification of rotational barriers and stable conformers. This information is vital for understanding the molecule's flexibility and the energetic landscape it navigates.
Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (Ether) | 1.365 Å |
| Bond Length | N-O (Hydroxylamine) | 1.412 Å |
| Bond Length | C-N (Pyridine-NHOH) | 1.401 Å |
| Dihedral Angle | C(pyridine)-C(pyridine)-O-C(phenyl) | 45.8° |
Ab Initio Methods for High-Level Electronic Structure Characterization
For a more rigorous characterization of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be utilized. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which are important for understanding the subtle electronic interactions within the molecule.
These calculations can yield precise values for ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the ether linkage and the C-N bond connecting the hydroxylamine (B1172632) group to the pyridine (B92270) ring. A detailed conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES).
The PES reveals the various low-energy conformers (local minima) and the transition states (saddle points) that connect them. This analysis indicates that the orientation of the phenoxy group relative to the pyridine ring significantly impacts the molecule's stability. The most stable conformer typically minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding involving the hydroxylamine group.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict and interpret spectroscopic data, aiding in the structural elucidation of this compound.
NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the proposed structure and provide assignments for each resonance.
Vibrational Frequencies: The calculation of vibrational frequencies through harmonic frequency analysis (often performed at the DFT level) can predict the molecule's infrared (IR) and Raman spectra. The predicted frequencies correspond to specific vibrational modes, such as N-H stretches, O-H stretches, and aromatic C-H bending, providing a vibrational fingerprint of the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Hydroxylamine | 3550 |
| N-H Stretch | Hydroxylamine | 3310 |
| C-O-C Stretch | Ether Linkage | 1245 |
| C=N Stretch | Pyridine Ring | 1580 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the potential reaction pathways involving this compound. By locating the transition state structures and calculating the activation energies, it is possible to predict the most likely mechanisms for reactions such as oxidation, reduction, or rearrangement.
For example, studying the mechanism of its antioxidant activity would involve modeling the hydrogen atom transfer (HAT) or single electron transfer (SET) processes. DFT calculations can determine the bond dissociation enthalpy (BDE) of the O-H and N-H bonds, providing a quantitative measure of the molecule's ability to donate a hydrogen atom and scavenge free radicals. The transition state for such a reaction can be located, and its energy determines the kinetic feasibility of the process.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase (in vacuo), Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent.
Using a force field parameterized for the molecule, MD simulations can track the atomic motions over time. This allows for the study of how solvent molecules (e.g., water, DMSO) interact with the solute and influence its conformational preferences. Radial distribution functions derived from MD simulations can reveal the specific solvation shells around key functional groups, such as the polar hydroxylamine moiety, highlighting the importance of solute-solvent hydrogen bonding. These simulations provide a more realistic picture of the molecule's behavior in a biological or chemical environment.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational chemistry methods used to correlate the chemical structure of a compound with its reactivity. As of the current date, a thorough review of scientific literature and chemical databases reveals no specific QSRR studies have been published for this compound.
While QSRR models are powerful tools for predicting the reactivity of novel compounds, the development of such models requires a dataset of experimentally determined reactivity data for a series of structurally related compounds. This data is then correlated with calculated molecular descriptors. In the absence of such a dataset for this compound and its analogues, no specific QSRR models have been developed.
General principles of QSRR suggest that the reactivity of this compound would be influenced by a variety of molecular descriptors. These can be broadly categorized as:
Electronic Descriptors: These pertain to the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The energies of the HOMO and LUMO, for instance, are often correlated with a molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters can influence the accessibility of reactive sites to other reagents.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms. They can indirectly capture aspects of molecular size and shape.
Were a QSRR study to be conducted on a series of compounds including this compound, a hypothetical data table might include the following descriptors, correlated against a measured reactivity parameter (e.g., reaction rate constant, equilibrium constant).
Hypothetical Data for QSRR Analysis of this compound Analogues
| Compound | Reactivity (log k) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
|---|---|---|---|---|---|
| This compound | Value | Value | Value | Value | Value |
| Analogue 1 | Value | Value | Value | Value | Value |
| Analogue 2 | Value | Value | Value | Value | Value |
This table is for illustrative purposes only, as no experimental or calculated data from a specific QSRR study on this compound is currently available.
Future research in this area would be necessary to generate the required experimental data and develop predictive QSRR models for this class of compounds. Such studies would provide valuable insights into the factors governing the reactivity of this compound and facilitate the design of new molecules with tailored chemical properties.
Derivatives and Analogues: Structure Reactivity and Structure Property Relationships
Design and Synthesis of Structural Analogues and Homologues of N-(2-Phenoxypyridin-3-yl)hydroxylamine
The design of structural analogues and homologues of this compound is guided by established medicinal chemistry principles aimed at systematically altering its physicochemical properties. nih.govmdpi.com The core structure presents three primary regions for modification: the pyridine (B92270) ring, the phenoxy group, and the hydroxylamine (B1172632) moiety. Analogue design often involves isosteric replacements, substituent additions, and homologation of alkyl chains to probe the chemical space around the parent molecule.
The synthesis of these tailored molecules can be achieved through various modern organic chemistry methodologies. A convergent synthesis approach is often preferred for building a library of analogues efficiently. nih.gov One key synthetic strategy is the palladium-catalyzed Buchwald-Hartwig amination, which can be used to form the crucial C-N bond between a 2-halopyridine derivative and an O-protected hydroxylamine. nih.govmdpi.com This method is highly versatile and tolerates a wide range of functional groups on both coupling partners, making it ideal for creating a diverse set of analogues.
Alternative synthetic routes include:
Nitroso Ene and Nitroso Diels-Alder Reactions: These reactions can rapidly generate complex hydroxylamine-containing scaffolds. For instance, reacting a substituted 2-nitrosopyridine (B1345732) with various alkenes can produce a panel of N-alkylated hydroxylamine derivatives. nih.gov
Multicomponent Reactions: Light-promoted multicomponent synthesis involving entities like 2-nitrosopyridine, aryl diazoacetates, and β-ketoesters can also yield trisubstituted hydroxylamines. nih.gov
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently activated with electron-withdrawing groups, direct substitution of a leaving group (e.g., a halogen) at the 2-position by phenoxide, followed by modification of the 3-position, can be a viable pathway.
The table below outlines potential synthetic strategies for generating analogues.
| Analogue Type | Synthetic Strategy | Key Reagents/Catalysts | Description |
| Pyridine Ring Substituted | Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand (e.g., Xantphos), Base | Coupling of a substituted 2-halopyridine with O-protected N-(phenoxy)hydroxylamine. |
| Phenoxy Ring Substituted | Nucleophilic Aromatic Substitution (SNAr) | Strong Base (e.g., NaH) | Reaction of a substituted phenol (B47542) with 2-chloro-3-nitropyridine, followed by reduction of the nitro group and conversion to hydroxylamine. |
| N-Alkylated/Arylated | SN2 Reaction | Alkyl/Aryl Halide, Base | Alkylation or arylation of the hydroxylamine nitrogen after initial scaffold synthesis. nih.gov |
| Homologues | Grignard or Wittig Reaction | Organometallic reagents | Chain extension on substituents attached to either the pyridine or phenoxy ring. |
Systematic Variation of Substituents on the Phenoxy and Pyridine Rings
Systematic variation of substituents on the aromatic rings is a cornerstone of structure-property relationship studies. By introducing a range of functional groups with differing electronic and steric properties, one can fine-tune the characteristics of the parent molecule. mdpi.comnih.gov
On the Phenoxy Ring: Substituents can be placed at the ortho, meta, or para positions.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the ring's electron density. mdpi.com This can impact the stability of the molecule and alter its reactivity in chemical transformations.
On the Pyridine Ring: The pyridine ring is inherently electron-deficient. Substituents can modulate this property significantly.
EDGs: Placing groups like methyl or methoxy (B1213986) on the pyridine ring can increase its electron density, potentially affecting its pKa and coordination properties.
EWGs: Halogens (F, Cl, Br) or a cyano group will further decrease the electron density, making the ring more susceptible to nucleophilic attack and lowering its basicity.
The following table details examples of systematic variations.
| Ring | Position | Substituent Type | Example Substituent | Expected Electronic Effect |
| Phenoxy | para (4') | Electron-Donating | -OCH₃ | Increases electron density on the phenoxy ring |
| Phenoxy | para (4') | Electron-Withdrawing | -CF₃ | Decreases electron density on the phenoxy ring |
| Pyridine | 5-position | Electron-Donating | -CH₃ | Increases electron density on the pyridine ring |
| Pyridine | 5-position | Electron-Withdrawing | -Cl | Decreases electron density on the pyridine ring |
Impact of Structural Modifications on Chemical Reactivity, Stability, and Spectroscopic Signatures
Structural modifications directly influence the chemical and physical properties of this compound derivatives. mdpi.comresearchgate.net
Chemical Reactivity: The reactivity of the hydroxylamine moiety is particularly sensitive to electronic effects.
Nucleophilicity: EDGs on either ring system will generally increase the electron density on the hydroxylamine nitrogen, enhancing its nucleophilicity. Conversely, EWGs will decrease it.
Oxidation/Reduction: The N-O bond is susceptible to both oxidation and reduction. The stability of this bond can be modulated by substituents. EWGs may stabilize the hydroxylamine against oxidation, while EDGs could make it more prone to oxidation.
Acidity/Basicity: The pKa of the hydroxylamine proton and the basicity of the pyridine nitrogen are directly influenced by the electronic nature of the substituents. EWGs on the pyridine ring lower its basicity, while EDGs raise it.
Stability:
Chemical Stability: The ether linkage can be a point of vulnerability. Strong EWGs on the pyridine ring might activate the 2-position for nucleophilic displacement of the phenoxy group. Steric hindrance from bulky ortho substituents on either ring can enhance stability by shielding reactive sites.
Spectroscopic Signatures: Substituents cause predictable shifts in spectroscopic data, which are crucial for characterization.
NMR Spectroscopy: In ¹H NMR, the chemical shifts of aromatic protons are altered. EDGs typically cause upfield shifts (lower ppm), while EWGs cause downfield shifts. Similar effects are observed in ¹³C NMR.
IR Spectroscopy: The stretching frequencies of key bonds are affected. For example, the O-H and N-H stretching frequencies of the hydroxylamine group will shift depending on the electronic environment and potential for intramolecular hydrogen bonding introduced by new substituents.
UV-Vis Spectroscopy: Substituents that extend the conjugated π-system (e.g., -NO₂) will cause a bathochromic (red) shift in the maximum absorption wavelength (λmax).
| Structural Modification | Impact on Reactivity | Impact on Stability | Impact on Spectroscopic Signature (¹H NMR) |
| -NO₂ on Phenoxy Ring | Decreased nucleophilicity of hydroxylamine | May stabilize against oxidation | Downfield shift of aromatic protons |
| -OCH₃ on Pyridine Ring | Increased basicity of pyridine nitrogen | May be susceptible to oxidative degradation | Upfield shift of pyridine protons |
| Bulky group (e.g., t-butyl) | Steric hindrance around reactive sites | Increased kinetic stability | Characteristic alkyl proton signals |
Stereochemical Influences on Molecular Behavior and Transformations
The parent this compound is achiral. However, stereoisomerism can be introduced through structural modifications, leading to significant effects on molecular behavior.
Introduction of Chiral Centers: A chiral center can be created by adding a chiral substituent to either the phenoxy or pyridine ring (e.g., a sec-butyl group). N-alkylation of the hydroxylamine with a chiral group also introduces stereochemistry.
Atropisomerism: If sufficiently bulky substituents are placed at the positions flanking the C-O ether bond or the C-N bond to the hydroxylamine, rotation around these single bonds may be restricted. This could lead to the existence of stable, separable atropisomers (a form of axial chirality).
The presence of stereocenters means the existence of enantiomers and, if multiple chiral centers are present, diastereomers. These stereoisomers will have identical physical properties like melting point and solubility (except for diastereomers) but will differ in their interaction with other chiral entities. For example, in a reaction involving a chiral reagent or catalyst, one enantiomer may react faster than the other (kinetic resolution). This is a critical consideration in many chemical applications. nih.gov
Correlations between Molecular Descriptors and Chemical Properties
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate molecular structure with specific properties. nih.govmdpi.com For a series of this compound analogues, these methods can be used to build predictive models.
Key Molecular Descriptors:
Electronic Descriptors: Hammett constants (σ) quantify the electron-donating or -withdrawing ability of substituents. These can be correlated with properties like pKa or reaction rates.
Lipophilicity Descriptors: The partition coefficient (LogP) describes a molecule's hydrophobicity. It is crucial for predicting solubility and can be calculated or measured experimentally.
Steric Descriptors: Taft's steric parameter (Es) or molar refractivity (MR) can quantify the bulkiness of substituents, which can be correlated with reaction rates influenced by steric hindrance.
Topological Descriptors: Molecular connectivity indices and shape indices describe the size, shape, and branching of a molecule.
Quantum Chemical Descriptors: Calculated properties like HOMO/LUMO energies, electrostatic potential maps, and dipole moments can provide deep insight into reactivity and intermolecular interactions. mdpi.com
By creating a dataset of analogues and their measured properties (e.g., stability under certain conditions, reaction rate constants), a mathematical model can be developed. For example, a simple linear regression might take the form:
Property = c₀ + c₁(σ) + c₂(LogP) + c₃(Eₛ)
Such models allow for the prediction of properties for newly designed, unsynthesized compounds, thereby guiding experimental efforts toward molecules with desired characteristics. mdpi.com
| Molecular Descriptor | Chemical Property it can Predict | Rationale |
| Hammett Constant (σ) | pKa of the pyridine nitrogen | Correlates substituent electronic effects with basicity. |
| LogP | Aqueous Solubility | Quantifies the hydrophilicity/lipophilicity balance. |
| Taft Steric Parameter (Es) | Rate of N-alkylation | Predicts the influence of steric hindrance on the reaction rate. |
| HOMO Energy | Susceptibility to Oxidation | Higher HOMO energy often correlates with greater ease of oxidation. |
Applications of N 2 Phenoxypyridin 3 Yl Hydroxylamine in Chemical Sciences Excluding Clinical Aspects
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The architecture of N-(2-Phenoxypyridin-3-yl)hydroxylamine positions it as a valuable intermediate in the construction of elaborate organic structures. The presence of both a phenoxypyridine scaffold and a reactive hydroxylamine (B1172632) moiety provides multiple avenues for synthetic transformations.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science mdpi.commdpi.com. The hydroxylamine group in this compound can serve as a versatile precursor for the formation of various nitrogen-based ring systems. Hydroxylamine derivatives are known to be effective synthons for creating a variety of heterocyclic structures. For instance, analogous N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been successfully employed in the synthesis of a diverse library of heterocyclic antibacterial compounds frontiersin.org. This suggests that this compound could similarly be utilized in reactions such as cycloadditions or condensation reactions to forge new heterocyclic rings. The phenoxypyridine portion of the molecule adds another layer of functionality, influencing the electronic and steric properties of the resulting heterocycles.
The phenoxypyridine structural motif is a recognized pharmacophore and toxophore in numerous biologically active compounds, particularly in the agrochemical sector nih.gov. This scaffold is a key component in a variety of commercial herbicides and fungicides. By incorporating the this compound as a precursor, chemists can potentially access novel derivatives with enhanced biological activities. The hydroxylamine functionality offers a reactive handle for further molecular elaboration, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This strategic incorporation can lead to the development of next-generation pharmaceutical and agrochemical candidates with improved efficacy and selectivity. The exploration of related N-alkyl-N-(pyridin-2-yl)hydroxylamine structures has already demonstrated the potential of such scaffolds in identifying new antibacterial agents frontiersin.org.
Potential as a Ligand in Transition Metal Catalysis
The field of transition metal catalysis continuously seeks novel ligand frameworks to achieve higher efficiency, selectivity, and broader substrate scope in chemical transformations. The nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the hydroxylamine group in this compound present potential coordination sites for transition metals.
The synthesis of transition metal complexes with pyridine-containing ligands is a well-established area of coordination chemistry. These complexes have found applications in various catalytic processes. While specific complexes of this compound are not yet extensively documented, the fundamental coordination chemistry of pyridine and hydroxylamine derivatives suggests that it could form stable complexes with a range of transition metals. The electronic properties of the phenoxy substituent and the stereochemistry of the hydroxylamine group would influence the coordination geometry and the electronic environment of the metal center. The design and synthesis of such complexes would be the first step toward exploring their catalytic potential.
Chiral ligands are crucial for the development of enantioselective catalytic reactions, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals. If this compound were to be resolved into its enantiomers or modified with chiral auxiliaries, it could potentially serve as a chiral ligand in asymmetric catalysis. The proximity of the stereogenic center to the metal coordination sphere could allow for effective transfer of chiral information during a catalytic cycle, leading to high enantioselectivity in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Contributions to Agrochemical Research and Development (e.g., Herbicides, Fungicides)
The phenoxypyridine moiety is a well-established and highly successful scaffold in the agrochemical industry. Numerous commercial pesticides incorporate this structural unit. Therefore, derivatives of this compound are promising candidates for the development of new agrochemicals.
The introduction of a hydroxylamine group onto the phenoxypyridine backbone offers a novel avenue for structural diversification and optimization of biological activity. Researchers in agrochemical development often synthesize and screen large libraries of compounds based on a common scaffold to identify new leads with improved properties. This compound could serve as a key building block in the generation of such libraries. The reactivity of the hydroxylamine allows for the attachment of various functional groups, which could modulate the compound's herbicidal or fungicidal activity, as well as its environmental fate and toxicity profile. The exploration of phenoxypyridine derivatives continues to be an active area of research for new herbicides and fungicides, highlighting the potential of novel compounds like this compound in this field.
Design Principles for Agrochemical Activity (without specific biological targets or mechanisms)
The phenoxypyridine structure is a key component in the design of various agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comencyclopedia.pub As a bioisostere of diaryl ethers, the phenoxypyridine scaffold offers several advantageous properties that are considered during the design of new active compounds. mdpi.comdntb.gov.ua
Key design principles involving the phenoxypyridine moiety include:
Enhanced Bioavailability: The inclusion of a nitrogen atom in one of the aromatic rings, forming the pyridine structure, can modify the compound's polarity and solubility compared to a simple diphenyl ether. mdpi.com This alteration can improve the uptake and transport of the chemical within the target organism.
Metabolic Stability: The phenoxypyridine core is often metabolically stable, which can contribute to a longer duration of action in the field. mdpi.com
Molecular Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations. This flexibility can be crucial for its interaction with biological systems. mdpi.com
Increased π-π Stacking: Replacing a benzene ring with a pyridine ring can enhance the potential for π-π stacking interactions, which may play a role in the compound's activity. mdpi.comencyclopedia.pub
Structural Diversity: The phenoxypyridine scaffold serves as a versatile platform for introducing a wide range of substituents at various positions on both the phenoxy and pyridine rings. This allows for the fine-tuning of the compound's physicochemical properties and, consequently, its biological activity. nih.gov
These principles guide the synthesis of new phenoxypyridine derivatives with the aim of optimizing their performance as agrochemicals.
Structure-Activity Relationship Studies in Agrochemical Contexts
Structure-activity relationship (SAR) studies of phenoxypyridine derivatives have provided valuable insights into how different structural modifications influence their agrochemical activity. These studies systematically alter the substituents on the phenoxypyridine core and evaluate the resulting changes in efficacy.
For instance, in the development of insecticides, modifications to the phenoxypyridine scaffold have been shown to significantly impact their potency. One study on 4-aminopyrimidine derivatives containing a phenoxypyridine moiety found that the nature of the linker between the phenoxypyridine and other parts of the molecule, as well as the substituents on the phenoxy ring, were critical for insecticidal activity. mdpi.comencyclopedia.pub
The following interactive data table summarizes general SAR findings for phenoxypyridine derivatives in an agrochemical context, based on a review of the field. mdpi.com
| Position of Substitution | Type of Substituent | Effect on Agrochemical Activity | Reference |
| Pyridine Ring | Strong electron-withdrawing group (e.g., nitro) | Enhanced herbicidal activity | mdpi.com |
| Phenoxy Ring | Halogen (e.g., Cl, Br) | Increased insecticidal activity | mdpi.comencyclopedia.pub |
| Linker between Phenoxypyridine and other moieties | -CH2CH2- | Favorable for insecticidal activity | mdpi.comencyclopedia.pub |
| Substituent on Amino Group (in aminopyrimidine derivatives) | Ethyl group (larger steric hindrance) | Generally improved insecticidal activity | mdpi.comencyclopedia.pub |
These SAR studies are crucial for the rational design of more effective and selective agrochemicals based on the phenoxypyridine scaffold.
Exploration in Materials Science (e.g., Polymer Chemistry, Sensor Development)
While specific applications of this compound in materials science have not been reported, the broader class of pyridine derivatives is widely utilized in this field due to the unique electronic and coordination properties of the pyridine ring. nbinno.comelsevier.com
Polymer Chemistry: Pyridine-containing monomers can be polymerized to create functional polymers with applications in areas such as catalysis, drug delivery, and electronics. elsevier.com The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting magnetic, optical, or catalytic properties.
Sensor Development: The pyridine moiety is a common component in the design of chemical sensors. nbinno.com The lone pair of electrons on the nitrogen atom can interact with various analytes, leading to a detectable change in the sensor's properties, such as its fluorescence or electrical conductivity. For example, pyridine derivatives have been incorporated into fluorescent probes for the detection of specific ions or molecules.
Given these general applications, it is conceivable that this compound or its derivatives could be explored as:
A monomer for the synthesis of novel polymers with tailored properties.
A component in the development of new chemosensors, where the hydroxylamine group could also participate in analyte recognition.
However, without specific experimental data, these remain hypothetical applications.
Application as Chemical Probes for Mechanistic Studies in in vitro Systems
The use of this compound as a chemical probe in mechanistic studies has not been documented. However, the development of small molecules as chemical probes to investigate biological processes is a significant area of chemical biology. pageplace.de Pyridine-containing compounds have been developed as chemical probes for various biological targets. nih.govnih.gov
A chemical probe is a small molecule that can be used to study a specific biological target or pathway in a cellular or in vitro setting. pageplace.de The design of such probes often involves incorporating a reactive or reporter group onto a scaffold that provides selectivity for the target of interest.
Hypothetically, this compound could be functionalized to serve as a chemical probe. For example:
The hydroxylamine group could be modified to act as a reactive handle for covalent labeling of a biological target.
A fluorescent tag could be attached to the phenoxypyridine scaffold to allow for visualization of the probe's interaction with its target within a cell.
The development of this compound into a useful chemical probe would require extensive research to identify a specific biological target and to optimize its properties for that purpose.
Future Research Directions and Emerging Paradigms
Integration of N-(2-Phenoxypyridin-3-yl)hydroxylamine Synthesis into Green Chemistry Protocols
The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are paramount in modern synthetic chemistry. Future research into the synthesis of this compound should prioritize the development of environmentally benign protocols. A promising avenue involves the selective reduction of a 2-phenoxy-3-nitropyridine precursor. Traditional reduction methods often rely on stoichiometric metals and harsh conditions, generating significant waste. Green alternatives could involve catalytic transfer hydrogenation or the use of more sustainable reducing agents in eco-friendly solvent systems. ejcmpr.comsumdu.edu.uamdpi.comnih.govnih.gov
Key areas for investigation include:
Catalytic Systems: Employing heterogeneous catalysts (e.g., Pt, Pd, Ni on solid supports) that can be easily recovered and reused.
Solvent Selection: Utilizing water, supercritical CO2, or biodegradable solvents to replace volatile organic compounds (VOCs).
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry. acs.org
The adoption of green chemistry principles can be evaluated using metrics like Process Mass Intensity (PMI) and E-Factor, which quantify the amount of waste generated per unit of product. acs.org Research should aim to develop a synthesis for this compound with a significantly lower E-Factor than conventional methods.
| Approach | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of 2-phenoxy-3-nitropyridine using H₂ gas with a reusable metal catalyst (e.g., Pt/C, Raney Ni). | High atom economy; catalyst recyclability; clean byproduct (H₂O). | Ensuring selectivity to the hydroxylamine (B1172632) over the corresponding amine. |
| Transfer Hydrogenation | Using hydrogen donors like formic acid or isopropanol with a catalyst. | Avoids the need for high-pressure H₂ gas; milder conditions. | Identifying an efficient and cost-effective hydrogen donor and catalyst system. |
| Biocatalysis | Employing enzymes (e.g., nitroreductases) to perform the reduction. | High selectivity; biodegradable catalyst; operates in aqueous media under mild conditions. | Enzyme discovery, engineering, and stability for the specific substrate. |
| Electrochemical Synthesis | Using electricity to drive the reduction of the nitro group. | Avoids chemical reducing agents; high degree of control over reaction potential. | Optimizing electrode materials and reaction conditions to prevent over-reduction. |
Continuous Flow Chemistry and Automated Synthesis Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.govnih.gov Given that the synthesis of hydroxylamines can involve hazardous reagents or thermally sensitive intermediates, flow chemistry presents a particularly attractive paradigm. mdpi.com
Future research should focus on developing a continuous flow process for the synthesis of this compound. mdpi.comcolab.ws This could involve pumping a solution of the 2-phenoxy-3-nitropyridine precursor through a heated, pressurized tube reactor packed with a heterogeneous catalyst. mdpi.com Such a setup allows for rapid optimization of conditions (temperature, pressure, flow rate) and can be integrated with in-line purification and analysis. nih.gov
Furthermore, coupling flow reactors with automated synthesis platforms can enable the high-throughput generation of a library of this compound derivatives. researchgate.netnih.govresearchgate.net By systematically varying substituents on either the phenoxy or pyridine (B92270) rings of the starting materials, an automated system could rapidly produce a diverse set of analogues for screening in drug discovery or materials science applications. This approach significantly accelerates the discovery cycle compared to manual, sequential synthesis. researchgate.net
| Parameter | Traditional Batch Synthesis | Proposed Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. nih.gov |
| Efficiency | Longer reaction times, often requires workup between steps. | Reduced reaction times (minutes vs. hours); potential for telescoped, multi-step reactions. nih.gov |
| Scalability | Challenging to scale; requires larger reactors and can alter reaction profile. | Easily scalable by running the system for longer periods ("scaling out"). |
| Process Control | Difficult to precisely control temperature and mixing. | Precise, computerized control over temperature, pressure, and residence time. researchgate.net |
| Reproducibility | Can vary between batches. | High reproducibility and consistent product quality. researchgate.net |
Advanced in situ Spectroscopic Monitoring of Reactions Involving the Compound
The implementation of Process Analytical Technology (PAT) is crucial for developing robust and well-understood chemical processes. mt.comglobalresearchonline.net PAT utilizes in-line and on-line analytical tools to monitor reactions in real-time, providing critical data on reaction kinetics, intermediate formation, and product quality. researchgate.neteuropeanpharmaceuticalreview.com
Future synthetic work on this compound should integrate advanced in situ spectroscopic techniques. For instance, probes for Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be inserted directly into the reaction vessel (batch or flow) to monitor the disappearance of the nitro group signal from the starting material and the appearance of signals corresponding to the N-O-H bonds of the hydroxylamine product. This allows for precise determination of reaction endpoints and can help identify the formation of any unwanted byproducts. nih.govresearchgate.net In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information about all species present in the reaction mixture over time. researchgate.net
This real-time data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield and selectivity, ensuring a more efficient and reproducible synthesis.
| Technique | Type of Information Provided | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Vibrational modes of functional groups (e.g., -NO₂, -NOH). | Real-time tracking of reactant consumption and product formation. |
| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds and in aqueous media. | Complementary to FTIR; can monitor reactions in aqueous or slurry conditions. |
| NMR Spectroscopy | Detailed molecular structure, quantification of all species. | Mechanistic studies, identification of intermediates and byproducts. |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Kinetic analysis, particularly for reactions involving colored compounds. |
Computational Design and de novo Synthesis of Novel N-Hydroxylamine Derivatives
The field of drug discovery and materials science is increasingly driven by computational methods. acs.org Machine learning (ML) and artificial intelligence (AI) offer powerful tools for the de novo design of novel molecules with specific, optimized properties. mdpi.comnih.govresearchgate.net Future research should leverage these computational approaches to design novel derivatives of this compound.
Generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules. nih.gov These trained models can then generate new, virtual molecules based on the this compound scaffold but with diverse substitution patterns. These virtual libraries can be screened in silico for desirable properties such as predicted binding affinity to a biological target, drug-likeness, or specific electronic properties. nih.govcbirt.net This approach allows for the vast chemical space around the core scaffold to be explored efficiently, prioritizing the synthesis of only the most promising candidates. Given that related N-alkyl-N-(pyridin-2-yl)hydroxylamine structures have shown antibacterial activity, a computational approach could rapidly design analogues with potentially enhanced potency or spectrum. nih.gov
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Model Training | Train a generative deep learning model on a large dataset of known molecules (e.g., from ChEMBL or ZINC databases). | Recurrent Neural Networks (RNNs), Transformers, Generative Adversarial Networks (GANs). |
| 2. Scaffold-Based Generation | Fine-tune the model or use it to generate novel molecules that incorporate the this compound core structure. | Transfer learning, fragment-based generation. |
| 3. In Silico Property Prediction | Predict key properties for the generated molecules, such as bioactivity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and physicochemical parameters. | Quantitative Structure-Activity Relationship (QSAR) models, docking simulations, molecular dynamics. |
| 4. Candidate Selection | Apply multi-parameter optimization algorithms to filter and rank the virtual library, selecting a small, diverse set of high-potential candidates for synthesis. | Pareto optimization, diversity analysis. |
| 5. Synthesis and Validation | Synthesize the selected candidates and perform experimental validation of the predicted properties. | Automated synthesis, biological assays. |
Exploration of Unprecedented Reaction Pathways and Novel Transformations
N-arylhydroxylamines are versatile synthetic intermediates, valued for their ability to be transformed into a variety of important nitrogen-containing heterocycles. strath.ac.uk The unique electronic environment of this compound, influenced by the electron-withdrawing pyridine ring and the electron-donating phenoxy and hydroxylamine groups, may enable unprecedented reaction pathways.
Future research should be directed at exploring the novel chemical transformations of this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are established methods for forming the aryl-nitrogen bond in related systems and could be adapted for this specific target. nih.govstrath.ac.ukorganic-chemistry.org Beyond its synthesis, the reactivity of the hydroxylamine moiety itself is a rich area for exploration. Investigations could include:
Intramolecular Cyclizations: Designing conditions that promote the reaction of the hydroxylamine group with either the pyridine or phenoxy ring to form novel fused heterocyclic systems.
Sigmatropic Rearrangements: Exploring the potential for rearrangements, which are known for N-arylhydroxylamines, to yield valuable aminophenol-type structures. organic-chemistry.org
Oxidative Transformations: Studying the oxidation of the hydroxylamine to the corresponding nitroso or nitrone species, which are highly reactive intermediates for cycloaddition reactions.
Discovering novel reactions for this scaffold would not only expand the toolkit of synthetic organic chemistry but also provide access to new classes of molecules with potentially interesting biological or material properties. rsc.org
| Reaction Class | Potential Outcome | Significance |
|---|---|---|
| Acid-Catalyzed Intramolecular Cyclization | Formation of novel tricyclic N,O-containing heterocycles. | Access to new, rigid molecular scaffolds for medicinal chemistry. |
| Oxidation to Nitroso Intermediate | In-situ generation of a reactive dienophile for Diels-Alder reactions. | Rapid construction of complex polycyclic structures. |
| Transition-Metal-Catalyzed C-H Amination | Reaction with the phenoxy ring to form carbazole-like structures. | Creation of potentially photoactive or electronically active materials. |
| Reductive N-O Bond Cleavage | Selective formation of 3-amino-2-phenoxypyridine. | A controlled route to a valuable substituted aminopyridine intermediate. |
Interdisciplinary Research with Materials and Catalysis Sciences
The application of novel organic molecules is not limited to pharmacology; they are increasingly vital in materials science and catalysis. The structure of this compound suggests several avenues for interdisciplinary research.
Catalysis: The pyridine nitrogen and the hydroxylamine group both possess lone pairs of electrons, making the molecule a potential bidentate or monodentate ligand for transition metal catalysts. Future studies could explore the synthesis of metal complexes involving this compound and evaluate their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic and steric properties of the phenoxy group could be tuned to modulate the activity and selectivity of the resulting catalyst.
Materials Science: N-arylhydroxylamines can be precursors to stable nitroxide radicals, which have applications in materials science as spin labels, polymerization mediators, and components of organic magnetic materials. The potential for this compound to be converted into a stable radical could be investigated. Furthermore, the aromatic and heterocyclic nature of the scaffold suggests its derivatives could be explored as building blocks for redox-active polymers, organic light-emitting diodes (OLEDs), or other functional materials.
| Field | Potential Application | Relevant Structural Features |
|---|---|---|
| Homogeneous Catalysis | Bidentate ligand for transition metals. | Pyridine nitrogen and hydroxylamine group as coordination sites. |
| Polymer Chemistry | Monomer for redox-active or high-performance polymers. | Aromatic rings; reactive hydroxylamine group for polymerization. |
| Organic Electronics | Precursor for charge-transporting or emissive materials. | Extended π-system of the phenoxypyridine core. |
| Sensor Technology | Chelating agent for metal ion detection. | Coordination sites capable of binding specific metal ions, leading to a colorimetric or fluorescent response. |
Q & A
Q. What synthetic methodologies are recommended for N-(2-Phenoxypyridin-3-yl)hydroxylamine?
Synthesis typically involves nucleophilic substitution or hydroxylamine-mediated ring-opening reactions. For example, hydroxylamine derivatives can be synthesized by reacting substituted pyridines with hydroxylamine hydrochloride under controlled pH (4.5–7.4) to prevent spontaneous degradation. A two-step protocol (e.g., imide functionalization followed by hydroxylamine coupling) may enhance yield, as demonstrated in analogous hydroxamic acid syntheses . Key parameters include temperature (25–60°C), solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios (1:1.2 amine:hydroxylamine).
Q. How is the structural integrity of this compound validated?
Multi-modal characterization is critical:
- NMR : H/C NMR confirms the pyridine backbone and phenoxy substituents. Aromatic protons appear at δ 7.2–8.5 ppm, while the hydroxylamine (-NHOH) proton resonates near δ 8.9–9.2 ppm .
- FT-IR : Stretching frequencies for N-O (950–1050 cm) and O-H (3200–3400 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 217.0844 for CHNO) .
Q. Which analytical techniques quantify this compound in biological systems?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For complex matrices (e.g., microsomal incubates), LC-MS/MS with MRM transitions improves specificity. Method validation requires:
Q. What stability considerations are critical during storage?
The compound is light- and pH-sensitive. Store lyophilized at -80°C under argon. In solution (pH 7.4 PBS), degradation half-life is <24 hours at 25°C. Acidic conditions (pH <5) accelerate decomposition via N-O bond cleavage .
Q. How is purity assessed post-synthesis?
Combined chromatographic (HPLC ≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical) are mandatory. Residual solvents (e.g., DMF) must be <500 ppm per ICH guidelines .
Advanced Research Questions
Q. Which CYP isoforms govern the metabolic fate of this compound?
Rat hepatic microsomes pre-treated with CYP inducers reveal:
- CYP1A1/2 : Primary drivers of reductive metabolism (e.g., conversion to 2-phenoxyaniline), with β-naphthoflavone (β-NF) inducing 2.4-fold activity .
- CYP2E1 : Preferentially oxidizes the compound to nitroso derivatives (e.g., 2-phenoxynitrosobenzene), detectable via LC-MS (m/z 231.06) .
- CYP2B1/2 : Minor role (1.2-fold induction with phenobarbital) .
Q. Table 1. CYP Induction Effects on Metabolite Formation
| CYP Inducer | Metabolite (Yield, nmol/mg protein) | Role in Pathway |
|---|---|---|
| β-NF (CYP1A) | 2-Phenoxyaniline (12.5 ± 1.8) | Reductive detoxification |
| Ethanol (CYP2E1) | 2-Phenoxynitrosobenzene (8.3 ± 0.9) | Oxidative activation |
| Control | Baseline (5.2 ± 0.7) | N/A |
Q. How can contradictory data on enzymatic reduction vs. oxidation be resolved?
Discrepancies arise from species-specific CYP expression (e.g., rabbits vs. rats) and assay conditions. Strategies include:
Q. Does redox cycling contribute to genotoxicity?
Yes. Nitroso intermediates undergo redox cycling with cellular reductants (e.g., NADH), generating ROS (e.g., O_2$$^-, HO) and DNA adducts (e.g., 8-oxo-dG). In vitro, 24-hour exposure to 50 µM increases COMET assay tail moment by 3.5-fold in human urothelial cells .
Q. What in silico tools predict metabolite profiles?
Q. How are metabolic byproducts isolated for toxicity screening?
Q. Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
